2,4(1H,3H)-Quinazolinedione, 3-(2-(1-(phenylmethyl)-4-piperidinyl)ethyl)-, monohydrochloride
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Overview
Description
2,4(1H,3H)-Quinazolinedione, 3-(2-(1-(phenylmethyl)-4-piperidinyl)ethyl)-, monohydrochloride is a compound that belongs to the quinazoline family. Quinazolines are heterocyclic compounds known for their diverse biological activities and are often used in medicinal chemistry for drug development. This particular compound has shown potential in various scientific research applications, particularly in the field of oncology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4(1H,3H)-Quinazolinedione, 3-(2-(1-(phenylmethyl)-4-piperidinyl)ethyl)-, monohydrochloride typically involves the reaction of anthranilic acid derivatives with appropriate reagents. One common method includes the reaction of 3-acetyl or 3-benzoyl-4-hydroxy-1-methylquinolin-2(1H)-one with hydroxylamine or hydroxylamine hydrochloride in ethylene glycol . This reaction yields regioisomeric oxazoloquinolones, which can be further processed to obtain the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms could be explored to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
2,4(1H,3H)-Quinazolinedione, 3-(2-(1-(phenylmethyl)-4-piperidinyl)ethyl)-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinazoline derivatives.
Reduction: Reduction reactions can modify the quinazoline ring, leading to different derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Common reagents used in these reactions include N-bromosuccinimide (NBS) for benzylic bromination and hydroxylamine for oxazoloquinolone formation . Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents like ethylene glycol.
Major Products
Major products formed from these reactions include various quinazoline derivatives, which can be further explored for their biological activities.
Scientific Research Applications
2,4(1H,3H)-Quinazolinedione, 3-(2-(1-(phenylmethyl)-4-piperidinyl)ethyl)-, monohydrochloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex quinazoline derivatives.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit PARP-1/2 enzymes.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of PARP-1/2 enzymes. These enzymes play a crucial role in DNA repair, and their inhibition can lead to increased DNA damage in cancer cells, ultimately causing cell death . The molecular targets include the active sites of PARP-1/2, and the pathways involved are related to DNA damage response and repair mechanisms.
Comparison with Similar Compounds
Similar Compounds
Quinazoline-2,4(1H,3H)-dione derivatives: These compounds share a similar core structure and have been studied for their biological activities.
4-Hydroxy-2-quinolones: These compounds also exhibit diverse biological activities and are used in drug research.
Uniqueness
2,4(1H,3H)-Quinazolinedione, 3-(2-(1-(phenylmethyl)-4-piperidinyl)ethyl)-, monohydrochloride is unique due to its specific substitution pattern, which imparts distinct biological properties. Its ability to inhibit PARP-1/2 with moderate selectivity makes it a valuable compound for anticancer research .
Properties
CAS No. |
113045-30-0 |
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Molecular Formula |
C22H26ClN3O2 |
Molecular Weight |
399.9 g/mol |
IUPAC Name |
3-[2-(1-benzylpiperidin-4-yl)ethyl]-1H-quinazoline-2,4-dione;hydrochloride |
InChI |
InChI=1S/C22H25N3O2.ClH/c26-21-19-8-4-5-9-20(19)23-22(27)25(21)15-12-17-10-13-24(14-11-17)16-18-6-2-1-3-7-18;/h1-9,17H,10-16H2,(H,23,27);1H |
InChI Key |
BEIIVVZXUGRZMM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CCN2C(=O)C3=CC=CC=C3NC2=O)CC4=CC=CC=C4.Cl |
Origin of Product |
United States |
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